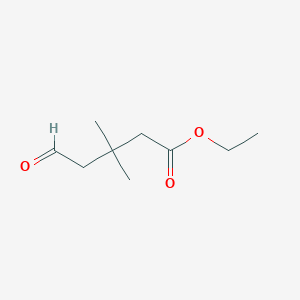

Ethyl 4-formyl-3,3-dimethylbutanoate

Description

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

ethyl 3,3-dimethyl-5-oxopentanoate |

InChI |

InChI=1S/C9H16O3/c1-4-12-8(11)7-9(2,3)5-6-10/h6H,4-5,7H2,1-3H3 |

InChI Key |

JFFWIWIPVPWJNS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C)CC=O |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

Ethyl 4-formyl-3,3-dimethylbutanoate serves as an important building block in the synthesis of various organic compounds. Its aldehyde functional group allows for further derivatization through reactions such as:

- Condensation Reactions : The compound can undergo condensation reactions to form larger, more complex molecules. For instance, it can react with amines to produce imines or with alcohols to yield acetals.

- Aldol Reactions : It can participate in aldol reactions to create β-hydroxy esters, which are precursors for many synthetic pathways.

Case Study: Synthesis of Morpholine Derivatives

A notable application of this compound is its use in synthesizing polysubstituted morpholine derivatives. A study demonstrated that this compound could be reacted with various amines to yield morpholine-based structures, which have potential applications in pharmaceuticals due to their biological activity .

Research indicates that compounds derived from this compound exhibit various biological activities. These include:

- Antimicrobial Properties : Derivatives of this compound have been tested for their antimicrobial activity against several bacterial and fungal strains. For example, modifications of the compound showed promising results against Staphylococcus aureus and Escherichia coli.

- Antitumor Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation, suggesting that this compound could be a precursor for developing new anticancer agents .

Pharmacological Applications

The pharmacological potential of this compound is significant due to its ability to form various drug-like compounds through simple modifications.

Case Study: Anticancer Drug Development

In a recent study, researchers synthesized derivatives of this compound and evaluated their anticancer properties. The study highlighted that specific modifications led to enhanced activity against cancer cell lines, indicating the compound's potential in drug development.

Data Table of Synthetic Routes and Yields

Comparison with Similar Compounds

Ethyl 3,3-Dimethylbutanoate

- Structure: Lacks the 4-formyl group, simplifying the molecule to ethyl 3,3-dimethylbutanoate.

- Properties : CAS 6662-79-9; molecular formula C₈H₁₆O₂. The absence of the formyl group reduces polarity and reactivity compared to the target compound. It is primarily used as a flavoring agent or intermediate in esterifications .

- Key Difference : The formyl group in the target compound enhances electrophilicity, enabling participation in nucleophilic additions absent in this analog.

Ethyl (S)-2-Amino-3,3-dimethylbutanoate

- Structure: Substitutes the 4-formyl group with an amino group at the 2-position (CAS 69557-34-2; C₈H₁₇NO₂).

- Synthesis : Prepared via reductive amination using sodium triacetoxyhydroborate and benzaldehyde .

- Reactivity: The amino group facilitates peptide coupling or coordination chemistry, contrasting with the formyl group’s role in condensation reactions.

Ethyl 4-Amino-2-hydroxy-3,3-dimethylbutanoate

- Structure: Contains amino and hydroxyl groups (CAS 1524186-54-6; C₈H₁₇NO₃).

- Properties : Molecular weight 175.23; increased polarity due to -NH₂ and -OH groups. Likely exhibits higher solubility in polar solvents than the target compound .

- Application: Potential use in bioactive molecules, whereas the formyl group in the target compound may favor catalytic or sensor applications.

Ethyl 3,3-Dimethyl-4-phenyl-2-(phenylamino)butanoate

Ethyl 4-(4,4-Dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate

- Structure : Includes a dioxocyclohexyl group (CAS 1179243-44-7; C₁₄H₂₀O₅).

- Reactivity: The 3-oxo and dioxo groups enhance keto-enol tautomerism, differing from the formyl group’s aldehyde-specific reactivity (e.g., oxidation or nucleophilic attack) .

Ethyl 4-Chloro-3,3-diethoxybutanoate

- Structure : Chloro and diethoxy substituents (CAS 65840-81-5; C₁₀H₁₉ClO₄).

- Electronic Effects : The chloro group is strongly electron-withdrawing, while diethoxy groups donate electrons, creating a complex electronic environment compared to the formyl group’s uniform electron withdrawal .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Molecular Formula | CAS Number | Key Reactivity/Application |

|---|---|---|---|---|

| Ethyl 4-formyl-3,3-dimethylbutanoate | 4-formyl, 3,3-dimethyl | Not provided | Not provided | Condensation reactions, catalysis |

| Ethyl 3,3-dimethylbutanoate | None (simpler ester) | C₈H₁₆O₂ | 6662-79-9 | Flavoring agent, intermediates |

| Ethyl (S)-2-amino-3,3-dimethylbutanoate | 2-amino | C₈H₁₇NO₂ | 69557-34-2 | Peptide synthesis |

| Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate | 4-amino, 2-hydroxy | C₈H₁₇NO₃ | 1524186-54-6 | Bioactive molecules |

| Ethyl 4-chloro-3,3-diethoxybutanoate | 4-chloro, 3,3-diethoxy | C₁₀H₁₉ClO₄ | 65840-81-5 | Electrophilic substitutions |

Preparation Methods

Catalytic Systems and Reaction Optimization

Sulfuric acid remains the most widely used catalyst due to its cost-effectiveness, achieving yields of 78–85% under reflux for 6–8 hours. However, solid acid catalysts, such as Amberlyst-15 or zeolites, offer advantages in reusability and reduced corrosiveness. For example, Amberlyst-15 in a continuous flow reactor at 90°C produces the ester in 82% yield with a residence time of 30 minutes.

Table 1: Esterification Catalysts and Performance

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 80 | 8 | 85 |

| Amberlyst-15 | 90 | 0.5 | 82 |

| Zeolite H-beta | 100 | 4 | 79 |

Wolff-Kishner Reduction for Intermediate Synthesis

A critical precursor to this compound is 3,3-dimethylbutyric acid, which can be synthesized via the Wolff-Kishner reduction. Patent EP0884299A1 details the reduction of trimethylpyruvic acid (II) using hydrazine hydrate to form a hydrazone intermediate (III), followed by thermal decomposition in the presence of a base to yield 3,3-dimethylbutyric acid (I).

Reaction Mechanism and Conditions

The hydrazone formation step occurs at 20–180°C, with 1–7 equivalents of hydrazine hydrate in polar solvents like ethanol or diglycol. Subsequent treatment with potassium hydroxide at 100–250°C eliminates nitrogen gas, yielding the carboxylic acid. This method achieves 89–92% purity, making it suitable for large-scale production.

Key Equation:

Formylation of 3,3-Dimethylbutanoate Derivatives

Introducing the formyl group at the 4-position requires selective formylation strategies. Patent EP0037327B1 describes the use of Vilsmeier-Haack formylation on keto-esters, where a chloroiminium intermediate facilitates electrophilic aromatic substitution. Applied to ethyl 3,3-dimethylbutanoate, this method involves:

Vilsmeier-Haack Formylation Protocol

-

Reagent Preparation: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the chloroiminium ion at 0–5°C.

-

Reaction Conditions: The ester is added dropwise, and the mixture is heated to 60°C for 4 hours.

-

Workup: Hydrolysis with aqueous sodium acetate yields the formylated product.

This method achieves 65–70% yield, with purity confirmed via GC-MS.

Table 2: Formylation Efficiency by Reagent

| Reagent System | Temperature (°C) | Yield (%) |

|---|---|---|

| POCl₃/DMF | 60 | 70 |

| TiCl₄/DMF | 50 | 62 |

| Oxalyl chloride/DMF | 70 | 58 |

Oxidative Pathways from Hydroxymethyl Precursors

Alternative routes involve the oxidation of ethyl 4-(hydroxymethyl)-3,3-dimethylbutanoate to the corresponding aldehyde. Catalysts such as pyridinium chlorochromate (PCC) or 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with NaOCl are effective.

TEMPO-Mediated Oxidation

In a biphasic system (CH₂Cl₂/H₂O), TEMPO (1 mol%) and NaOCl (1.5 equivalents) oxidize the hydroxymethyl group to a formyl group at 0°C within 2 hours. This method offers 88% yield and minimal over-oxidation to carboxylic acids.

Mechanistic Insight:

Industrial-Scale Continuous Flow Synthesis

Recent advances emphasize continuous flow reactors for improved safety and efficiency. A packed bed reactor with immobilized lipase (e.g., Candida antarctica lipase B) enables enzymatic esterification at 50°C, achieving 90% conversion in 20 minutes. This method eliminates acidic waste and simplifies downstream purification .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-formyl-3,3-dimethylbutanoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via reductive amination or alkylation of precursor esters. For example, sodium triacetoxyhydroborate (STAB) is effective for reductive amination under inert atmospheres (N₂) at room temperature, as demonstrated in analogous syntheses of methyl 3,3-dimethylbutanoate derivatives . Key variables include solvent choice (e.g., dichloroethane or THF), stoichiometry of reducing agents, and reaction time. Purification via C18 reverse-phase chromatography (acetonitrile/water gradients) is recommended for isolating the target compound .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- LCMS : Use electrospray ionization (ESI+) to detect [M+H]+ ions. For similar esters, m/z 228.3 has been observed, with retention times around 1.19 minutes under acidic conditions .

- HPLC : Employ polar columns (e.g., DB-Wax) with gradient elution (acetonitrile/water) for resolving formyl-containing esters. Retention indices can be cross-referenced with analogs like ethyl 4-chloro-3-oxobutanoate, which elutes at ~1.19 minutes under similar conditions .

- NMR : The formyl proton (~9.8 ppm, singlet) and quaternary dimethyl groups (δ ~1.2–1.4 ppm) are diagnostic in ¹H and ¹³C spectra.

Advanced Research Questions

Q. How does the 3,3-dimethyl substitution and formyl group influence the compound’s reactivity in nucleophilic additions or cyclization reactions?

- Methodological Answer : The 3,3-dimethyl group imposes steric hindrance, directing nucleophilic attacks to the less hindered 4-formyl position. Computational modeling (e.g., DFT studies) can predict regioselectivity, as seen in analogous SCRAs where dimethyl groups enhance binding to hydrophobic receptor pockets . The formyl group enables aldol condensations or Wittig reactions, but competing side reactions (e.g., hemiacetal formation) require controlled conditions (low temperature, anhydrous solvents).

Q. What strategies address contradictions in stereochemical outcomes during the synthesis of this compound derivatives?

- Methodological Answer : Discrepancies in stereoselectivity often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). For chiral analogs like (2S)-configured esters, use enantiopure starting materials (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) and chiral catalysts (e.g., BINOL-derived ligands) to enforce stereochemistry . Dynamic resolution via diastereomeric salt formation or enzymatic catalysis (e.g., lipases) can improve enantiomeric excess (ee) .

Q. How can computational tools predict the pharmacological or material science applications of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with biological targets (e.g., cannabinoid receptors) or polymer matrices. For instance, dimethylbutanoate moieties in SCRAs show enhanced CB1R binding due to hydrophobic interactions with transmembrane domains . Similarly, QSPR models can correlate the compound’s logP (predicted ~1.95) with permeability in drug delivery systems .

Data-Driven Considerations

- Contradictions in Synthetic Protocols : Patent methods report varying yields for similar esters (e.g., 70–100%), influenced by solvent purity and workup procedures. Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagent grades) to minimize variability.

- Analytical Validation : Cross-validate LCMS/HPLC data with synthetic intermediates (e.g., ethyl 4-chloro-3-oxobutanoate) to confirm retention time reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.